![molecular formula C9H9NOS B2630934 (5-Methyl-1,3-benzothiazol-2-yl)methanol CAS No. 1188235-07-5](/img/structure/B2630934.png)
(5-Methyl-1,3-benzothiazol-2-yl)methanol
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Overview
Description
“(5-Methyl-1,3-benzothiazol-2-yl)methanol” is a chemical compound with the CAS Number: 1188235-07-5 . It has a molecular weight of 179.24 and its molecular formula is C9H9NOS . It is also known as Methylthiobenzothiazole alcohol or MMBTH.
Physical And Chemical Properties Analysis
“(5-Methyl-1,3-benzothiazol-2-yl)methanol” is a powder at room temperature . Unfortunately, detailed physical and chemical properties are not available.Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including (5-Methyl-1,3-benzothiazol-2-yl)methanol, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the benzothiazole derivatives showed better inhibition potency .
Synthetic Strategies
The benzothiazole ring system is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .
Anti-Inflammatory Agents
Benzothiazole compounds are widely used as anti-inflammatory agents . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds, which is widely used due to its highly pharmaceutical and biological activity .
Enzyme Inhibitors
Benzothiazole compounds, including (5-Methyl-1,3-benzothiazol-2-yl)methanol, are used as enzyme inhibitors . They have shown significant inhibitory activity against various enzymes, contributing to their wide range of biological activities .
Hypoglycemic Activity
Benzothiazole containing oxadiazole derivatives have been synthesized and evaluated for their in vivo hypoglycemic activity . These compounds were tested using an alloxan-induced diabetic model in rats .
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target proteins or enzymes involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibitory effects
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of Mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may inhibit the growth or survival of mycobacterium tuberculosis .
properties
IUPAC Name |
(5-methyl-1,3-benzothiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-4,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRRZNYKSUFWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1188235-07-5 |
Source
|
Record name | (5-methyl-1,3-benzothiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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